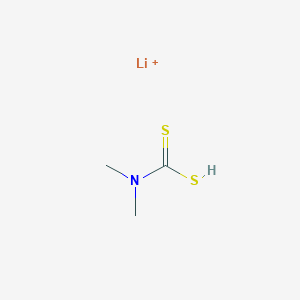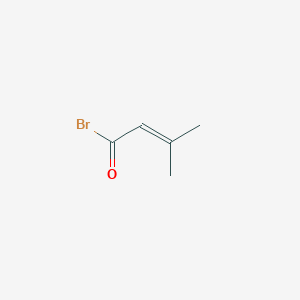
2-Butenoyl bromide, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoyl bromide, 3-methyl- is an organic compound with the molecular formula C5H7BrO. It is a derivative of butenoic acid, where the bromine atom is attached to the carbonyl carbon, and a methyl group is attached to the third carbon of the butenoic chain. This compound is known for its reactivity and is used in various organic synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butenoyl bromide, 3-methyl- can be synthesized through the bromination of 3-methyl-2-butenoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl carbon.
Industrial Production Methods
In an industrial setting, the production of 2-butenoyl bromide, 3-methyl- involves the large-scale bromination of 3-methyl-2-butenoyl chloride using bromine gas. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoyl bromide, 3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.
Major Products
Substitution: Products include alcohols, amines, or ethers.
Addition: Products include dibromo compounds or haloalkanes.
Elimination: Products include alkenes or alkynes.
Applications De Recherche Scientifique
2-Butenoyl bromide, 3-methyl- is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-butenoyl bromide, 3-methyl- involves its reactivity as an electrophile. The bromine atom attached to the carbonyl carbon makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenoyl chloride, 3-methyl-: Similar structure but with a chlorine atom instead of bromine.
2-Butenoyl fluoride, 3-methyl-: Similar structure but with a fluorine atom instead of bromine.
2-Butenoyl iodide, 3-methyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Butenoyl bromide, 3-methyl- is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. Compared to its chloride, fluoride, and iodide counterparts, the bromide derivative offers a distinct combination of reactivity and ease of handling in laboratory and industrial settings.
Propriétés
Numéro CAS |
10606-43-6 |
|---|---|
Formule moléculaire |
C5H7BrO |
Poids moléculaire |
163.01 g/mol |
Nom IUPAC |
3-methylbut-2-enoyl bromide |
InChI |
InChI=1S/C5H7BrO/c1-4(2)3-5(6)7/h3H,1-2H3 |
Clé InChI |
FUMUHWGRMISCAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



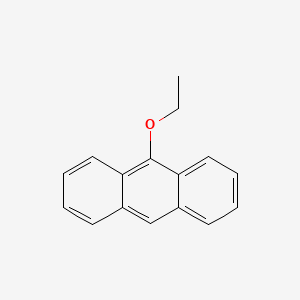
![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)

![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
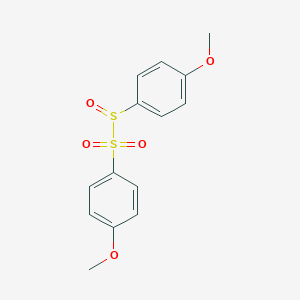
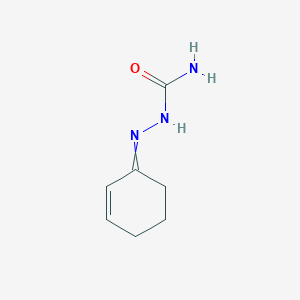

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)

